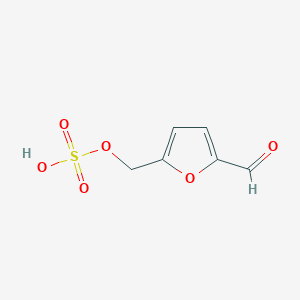

5-Sulfooxymethylfurfural

Description

Properties

IUPAC Name |

(5-formylfuran-2-yl)methyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O6S/c7-3-5-1-2-6(12-5)4-11-13(8,9)10/h1-3H,4H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVMJEBICTINBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)C=O)COS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10166565 | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159091-35-7 | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159091357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10166565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Sulfooxymethylfurfural | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MT9W9WN4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Furanic Compound Research

Furanic compounds, a class of heterocyclic organic compounds featuring a furan (B31954) ring, are a cornerstone of both industrial and biological chemistry. wikipedia.orgbritannica.com They are derived from carbohydrates and are present in a vast array of heat-processed foods and biomass. encyclopedia.pubnih.gov The study of furanic compounds is driven by their potential as platform chemicals for the synthesis of biofuels and polymers, as well as by their presence as heat-induced food toxicants. nih.govmdpi.com

Within this broad field, research on 5-Sulfooxymethylfurfural is specifically linked to the investigation of 5-Hydroxymethylfurfural (B1680220) (HMF). HMF is a major product of the Maillard reaction and caramelization processes that occur during the heating of sugar-containing foods. nih.govoup.com While HMF itself has been studied for its various biological effects, the discovery of its metabolic conversion to the more reactive SMF has shifted research focus. acs.orgiiarjournals.org SMF is considered a key intermediate that helps to elucidate the mechanisms behind the biological activities observed for HMF. nih.gov

The research on SMF is part of a larger effort to understand the structure-activity relationships within the furan family. This includes comparing its reactivity and biological effects to other furan derivatives like furfural (B47365) and 2-furoic acid. wikipedia.orgbritannica.com

Research Significance in Metabolic Pathways and Chemical Reactivity Studies

The significance of 5-Sulfooxymethylfurfural in research stems primarily from its role as a reactive intermediate in metabolic pathways. iiarjournals.org SMF is not typically ingested directly but is formed in vivo from its precursor, 5-Hydroxymethylfurfural (B1680220) (HMF). acs.org

The metabolic activation of HMF to SMF is a critical step that enhances its biological activity. This biotransformation is primarily mediated by sulfotransferase (SULT) enzymes in the liver, which catalyze the transfer of a sulfo group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of HMF. encyclopedia.pubiiarjournals.org The resulting sulfuric acid ester, SMF, is a more potent electrophile than its parent compound. nih.gov

This increased electrophilicity is central to its chemical reactivity. The sulfooxy group in SMF is a good leaving group, which facilitates nucleophilic substitution reactions. This high reactivity allows SMF to form covalent adducts with biological macromolecules, including DNA. nih.gov The formation of these DNA adducts is a key aspect of its observed mutagenic properties. nih.goviiarjournals.org

Research has also demonstrated the chemical reactivity of SMF in non-biological contexts. It can undergo oxidation to form sulfooxymethylfurfural derivatives and reduction to yield hydroxymethylfurfural derivatives. Furthermore, the sulfooxy group can be replaced by other functional groups through substitution reactions. This chemical versatility makes SMF an interesting subject for synthetic organic chemistry, where it can serve as a precursor for other furan (B31954) derivatives.

Analytical Methodologies for the Characterization and Quantification of 5 Sulfooxymethylfurfural

Chromatographic Separation Techniques

Chromatographic methods are central to the separation and analysis of 5-sulfooxymethylfurfural from complex mixtures, including biological matrices and food products. High-performance liquid chromatography (HPLC) and its advanced variations, such as liquid chromatography-mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-ultraviolet-mass spectrometry (UPLC-UV-MS/MS), offer the necessary selectivity and sensitivity for this purpose.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a fundamental technique for the separation and quantification of this compound. A specific HPLC method has been developed and validated for the determination of 5-HMF and its metabolites, including this compound. researchgate.net

This method utilizes a hydrophilic interaction liquid chromatography (HILIC) column (150 × 4.6 mm, 5 µm) to achieve good separation of the target analytes within a 12-minute runtime. researchgate.net The separation is achieved using a gradient elution system with two mobile phases:

Mobile Phase A: A mixture of acetonitrile (B52724) (ACN) and 100 mM ammonium (B1175870) formate (B1220265) (pH 2.35) in a 95:5 (v/v) ratio. researchgate.net

Mobile Phase B: A mixture of acetonitrile (ACN) and 100 mM ammonium formate (pH 2.35) in an 85:15 (v/v) ratio. researchgate.net

The identification of the synthesized this compound was confirmed using both LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

While specific LC-MS/MS methods dedicated solely to this compound are not extensively documented in the literature, the methodologies developed for its parent compound, 5-hydroxymethylfurfural (B1680220) (HMF), provide a strong foundation for its trace analysis. LC-MS/MS offers high selectivity and sensitivity, which is crucial for detecting the typically low concentrations of SMF in biological and food matrices.

For HMF analysis, which can be adapted for SMF, LC-MS/MS methods often employ a C18 analytical column. mdpi.com The mobile phase typically consists of a mixture of 0.1% aqueous formic acid and methanol, with a gradient elution. mdpi.com Detection is performed in multiple reaction monitoring (MRM) mode, which enhances selectivity by monitoring specific precursor-to-product ion transitions. researchgate.net Given the structural similarity, it is plausible that a similar approach could be optimized for this compound, with adjustments to the mass transitions to match its specific molecular weight and fragmentation pattern.

Ultra-Performance Liquid Chromatography-Ultraviolet-Mass Spectrometry (UPLC-UV-MS/MS) for Purity Assessment

Ultra-performance liquid chromatography (UPLC), with its use of smaller particle size columns, offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. When coupled with both UV and tandem mass spectrometry (MS/MS) detectors, UPLC provides a powerful tool for the purity assessment of synthesized compounds like this compound.

Although specific UPLC-UV-MS/MS methods for this compound are not detailed in the available literature, the principles of this technique are well-suited for its analysis. The UV detector would provide quantitative data based on the compound's chromophore, while the MS/MS detector would confirm the identity and purity by providing mass-to-charge ratio and fragmentation data. This dual detection system is invaluable for distinguishing the target analyte from closely related impurities.

Sample Preparation Protocols for Complex Matrices

The analysis of this compound in complex matrices such as food and biological fluids necessitates effective sample preparation to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a commonly employed technique for this purpose.

A study on the determination of 5-HMF metabolites in human urine, which included the potential analysis of this compound, utilized an SPE method for sample purification. mdpi.com This procedure involved the use of ScreenA cartridges to clean up the urine samples before HPLC analysis. mdpi.com

For food matrices, sample preparation protocols developed for 5-HMF can be informative. These often involve an initial extraction with a suitable solvent, followed by a cleanup step. For instance, in the analysis of honey, a simple dilution with water followed by filtration may be sufficient. mdpi.com For more complex matrices like jams, bakery products, or juices, a liquid-liquid extraction with a solvent such as dichloromethane (B109758) or a more extensive SPE cleanup may be necessary. researchgate.net The choice of SPE sorbent and elution solvents would need to be optimized for the specific properties of this compound.

Validation of Analytical Procedures in Research Contexts

The validation of analytical methods is essential to ensure the reliability and accuracy of the obtained results. Key validation parameters include selectivity, linearity, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

The HPLC method developed for this compound and other 5-HMF metabolites was validated according to the International Council for Harmonisation (ICH) guidelines. researchgate.net This validation demonstrates the method's suitability for its intended purpose.

For LC-MS/MS methods, validation would also include the assessment of matrix effects, recovery, and stability. resolian.com The general parameters for validating an LC-MS/MS method for a related compound, 5-HMF, are presented in the table below, which can serve as a guideline for what would be required for a this compound-specific method.

| Validation Parameter | Description | Typical Acceptance Criteria for Bioanalytical Methods |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |

| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Expressed as relative standard deviation (RSD). | RSD ≤ 15% (≤ 20% at LLOQ). |

| Accuracy | The closeness of the mean test results obtained by the method to the true value. Expressed as the percentage of the nominal concentration. | Within ±15% of the nominal value (±20% at LLOQ). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Analyte response is at least 5 to 10 times the response of the blank. Precision and accuracy should be within acceptable limits. |

| Recovery | The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards. | Consistent and reproducible recovery is more important than 100% recovery. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes (for analysis) or other interfering substances in the sample. | The RSD of the slopes of calibration curves in different batches of matrix should be ≤ 15%. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Biological Interactions of 5 Sulfooxymethylfurfural in Research Models

Genotoxic Potential and Mutagenic Activity Assessment

The genotoxic and mutagenic properties of 5-Sulfooxymethylfurfural (SMF), a reactive metabolite of the common food processing contaminant 5-hydroxymethylfurfural (B1680220) (HMF), have been a subject of scientific investigation. nih.goviiarjournals.org These studies aim to elucidate the mechanisms by which SMF may interact with genetic material, potentially leading to mutations and cellular damage.

In Vitro Mutagenicity Studies (e.g., Salmonella typhimurium Reversion Assays)

The Salmonella typhimurium reversion assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. fao.orgnih.gov This assay utilizes specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, rendering them unable to grow on a histidine-deficient medium. nih.govre-place.be Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow. fao.orgnih.gov

In studies investigating this compound, the compound has demonstrated mutagenic activity. Research has shown that SMF induces a dose-dependent increase in the number of revertant colonies in the Salmonella typhimurium TA100 strain. nih.gov This intrinsic mutagenicity suggests that SMF can directly interact with the bacterial DNA to cause mutations. nih.gov

| Test System | Strain | Metabolic Activation | Result |

| Salmonella typhimurium Reversion Assay | TA100 | Without S9 mix | Positive (Dose-dependent increase in revertants) nih.gov |

DNA Adduct Characterization in Cellular Systems

The genotoxicity of this compound is further understood by its ability to form DNA adducts, which are segments of DNA bound to a cancer-causing chemical. This binding can lead to mutations and is considered a critical step in the initiation of carcinogenesis. acs.orgnih.gov

In cellular systems, SMF has been shown to be a reactive compound that can bind to DNA. nih.goviiarjournals.org Studies utilizing Chinese hamster V79 cells engineered to express human sulfotransferase (SULT) 1A1 demonstrated that the parent compound, HMF, induces gene mutations. acs.orgnih.gov This effect is attributed to the metabolic conversion of HMF to the reactive SMF. acs.orgnih.gov

Further investigations have identified specific DNA adducts formed by the interaction of SMF with DNA. The most abundant adducts identified are N6-((2-formylfuran-5-yl)methyl)-2'-deoxyadenosine (N6-FFM-dAdo) and N2-((2-formylfuran-5-yl)methyl)-2'-deoxyguanosine (N2-FFM-dGuo). acs.org The formation of these adducts was confirmed in the DNA of V79 cells expressing human SULT1A1 that were treated with HMF, but not in the control cells lacking this enzyme. acs.orgnih.gov This finding supports the hypothesis that the genotoxic potential of HMF is mediated through its conversion to SMF, which then forms mutagenic DNA adducts. acs.orgnih.gov

Cellular Uptake and Accumulation Mechanisms

The entry of this compound into cells is a critical factor influencing its biological activity. Specific transport proteins have been identified as key players in mediating its cellular permeation.

Role of Organic Anion Transporters (e.g., OAT1, OAT3) in Cellular Permeation

Organic anion transporters (OATs) are a family of proteins responsible for the transport of a wide range of endogenous and exogenous compounds, including drugs and toxins, across cell membranes. escholarship.orgnih.gov OAT1 and OAT3 are prominently expressed in the kidneys and play a crucial role in the elimination of organic anions from the body. escholarship.orgnih.govresearchgate.net

Research has demonstrated that this compound is a substrate for both human OAT1 and OAT3. nih.govresearchgate.net Studies using human embryonic kidney (HEK293) cells that stably express these transporters showed significantly higher initial rates of SMF uptake compared to control cells. nih.gov Specifically, the uptake was 5.2-fold higher in cells expressing hOAT1 and 3.1-fold higher in cells expressing hOAT3. nih.gov

Furthermore, SMF was found to be a competitive inhibitor of the transport of known OAT substrates. It inhibited the uptake of p-aminohippurate (B12120003) by hOAT1 with a Ki value of 225 µM and the uptake of estrone (B1671321) sulfate (B86663) by hOAT3 with a Ki value of 1.5 mM. nih.gov The involvement of these transporters in SMF uptake also correlates with increased cellular sensitivity to its cytotoxic effects. Cells expressing hOAT1 and hOAT3 were more susceptible to SMF-induced cytotoxicity, and this effect could be mitigated by the presence of probenecid, a known inhibitor of OATs. nih.gov These findings indicate that OAT1 and OAT3 are instrumental in the cellular accumulation of SMF, which may contribute to its selective toxicity in tissues where these transporters are highly expressed, such as the kidney proximal tubules. nih.govresearchgate.net

Morphological and Histological Alterations in Biological Models

The administration of this compound in animal models has been shown to induce specific morphological and histological changes, particularly in the intestine. These alterations are indicative of its potential role in the early stages of carcinogenesis.

Modulation of Intestinal Lesions (e.g., Aberrant Crypt Foci, Adenoma) in Murine Models

Aberrant crypt foci (ACF) are microscopic lesions that are considered to be some of the earliest identifiable precursors to colorectal cancer. mdpi.com Adenomas are benign tumors of glandular tissue that can potentially progress to cancer.

In studies using multiple intestinal neoplasia (Min/+) mice, a model genetically predisposed to developing intestinal tumors, this compound was found to influence the development of these pre-neoplastic and neoplastic lesions. nih.goviiarjournals.orgresearchgate.net A single administration of SMF to neonatal Min/+ mice resulted in a significant increase in the number of flat ACF in the large intestine when examined at 12 weeks of age. nih.goviiarjournals.orgresearchgate.net However, in this particular study, SMF did not significantly affect the number of small intestinal adenomas. researchgate.net

Conversely, another study investigating the induction of ACF in FVB/N mice did not find evidence of ACF formation following intraperitoneal administration of SMF. nih.gov This suggests that the effects of SMF on intestinal lesions may be dependent on the specific mouse model and experimental conditions. nih.gov

| Murine Model | Compound | Endpoint | Observation |

| Min/+ Mice | This compound | Flat Aberrant Crypt Foci (Large Intestine) | Increased number (p=0.025) nih.govresearchgate.net |

| Min/+ Mice | This compound | Small Intestinal Adenomas | No significant effect on number researchgate.net |

| FVB/N Mice | This compound | Aberrant Crypt Foci | No induction observed nih.gov |

Observed Changes in Hepatic and Renal Tissues in Experimental Systems

Research in animal models has demonstrated that this compound (SMF) can induce notable changes in both liver (hepatic) and kidney (renal) tissues. nih.govresearchgate.net These investigations are crucial for understanding the biological interactions of this compound.

Studies involving the administration of SMF to FVB/N mice have identified distinct pathological alterations in the liver. nih.gov Observed hepatotoxic effects included an enhanced proliferation of hepatocytes. nih.gov This suggests that the liver undergoes cellular changes in response to the compound.

The most significant effects of SMF in these experimental models were observed in the renal tissues. nih.gov Administration of SMF resulted in substantial damage to the proximal tubules of the kidneys. nih.govresearchgate.net At lower, repeated dosages, the tubules were the primary site of toxicity, leading to subsequent regeneration and atypical hyperplasia in later stages. nih.govresearchgate.net

The following tables summarize the key findings from a pivotal study on the effects of this compound on hepatic and renal tissues in an experimental mouse model.

Table 1: Observed Effects of this compound on Hepatic Tissue in FVB/N Mice

| Observation | Tissue | Effect Type | Details |

| Enhanced Hepatocyte Proliferation | Liver | Cellular | An increase in the rate of liver cell division was noted. nih.gov |

| Moderate Toxicity | Liver | General | The study characterized the overall liver toxicity as moderate. researchgate.net |

Table 2: Observed Effects of this compound on Renal Tissue in FVB/N Mice

| Observation | Tissue | Effect Type | Details |

| Massive Damage to Proximal Tubules | Kidney | Cellular/Structural | Significant injury to the proximal tubules, a critical part of the nephron, was observed. nih.gov |

| Regeneration and Atypical Hyperplasia | Kidney | Cellular | Following initial damage, the tubular cells showed signs of regeneration and abnormal increases in cell numbers. nih.gov |

| Potent Nephrotoxicant | Kidney | General | The compound was identified as a powerful toxin to the kidneys when administered as a direct bolus. nih.gov |

These findings underscore that, within the studied experimental systems, renal tissue, particularly the proximal tubules, is a primary target for this compound-induced toxicity. nih.gov The hepatic effects, while present, were reported to be less severe in comparison. researchgate.net

Degradation and Stability of 5 Sulfooxymethylfurfural Within Research Environments

In Vitro Stability Profiles Under Simulated Physiological Conditions

The stability of 5-Sulfooxymethylfurfural is significantly influenced by the conditions of its environment, particularly temperature and the presence of biological fluids. Research has demonstrated that SMF is an unstable compound with a short half-life under conditions designed to mimic physiological states.

One study reported a half-life of 120 minutes for SMF in water at 37°C. iiarjournals.org This instability is even more pronounced in biological matrices; the half-life was found to be approximately 4 minutes in the blood plasma of mice in vivo. iiarjournals.org This rapid degradation underscores the compound's high reactivity. The stability of its parent compound, HMF, is known to be affected by pH, with increased degradation in acidic conditions. tbzmed.ac.irnih.gov While specific pH stability data for SMF is limited, its inherent reactivity suggests a susceptibility to hydrolysis and other degradation reactions across a range of physiological pH values.

| Condition | Parameter | Reported Value | Source |

|---|---|---|---|

| Aqueous Solution (Water) | Half-life at 37°C | 120 minutes | iiarjournals.org |

| Mouse Blood Plasma (in vivo) | Half-life | ~4 minutes | iiarjournals.org |

Observed Degradation Pathways in Biological Systems

In biological systems, the primary degradation pathway for the electrophilic SMF involves its covalent binding to cellular nucleophiles, such as DNA and proteins. nih.goviiarjournals.org This high reactivity is central to its observed biological effects. The molecule is a substrate for sulfotransferases (SULTs), which convert HMF into the more reactive SMF. iiarjournals.org

Once formed, SMF can undergo several transformations:

Nucleophilic Attack: As a reactive electrophile, SMF readily reacts with biological macromolecules. Its ability to bind to DNA is considered a key mechanism for its mutagenic effects. nih.goviiarjournals.org

Detoxification: Biological systems possess mechanisms to neutralize reactive compounds like SMF. Conjugation with glutathione, a major intracellular antioxidant, is a significant detoxification pathway. This reaction can be catalyzed by glutathione S-transferase enzymes. researchgate.net The resulting glutathione conjugate is a more water-soluble and less reactive compound that can be more easily excreted from the body.

Identification of Transformation Products in Research Studies

Research has identified several transformation products of this compound, resulting from its interaction with various molecules in experimental settings.

DNA Adducts: The covalent binding of SMF to DNA results in the formation of DNA adducts. iiarjournals.orgresearchgate.net These adducts are lesions in the DNA that can disrupt normal cellular processes like replication and transcription, potentially leading to mutations if not repaired. researchgate.net

Protein Adducts: Due to its electrophilic nature, SMF can also react with nucleophilic amino acid residues in proteins, leading to the formation of protein adducts. This can alter the structure and function of the affected proteins.

Glutathione Conjugates: As part of the detoxification pathway, the reaction of SMF with glutathione yields a glutathione conjugate. researchgate.net

Chloromethyl Derivative: In environments containing chloride ions, SMF can be converted to a more lipophilic and reactive intermediate, 5-Chloromethylfurfural. nih.gov This transformation has been observed in bacterial mutagenicity assays. nih.gov

Q & A

Q. What is the metabolic pathway for SMF formation from 5-hydroxymethylfurfural (HMF), and how can this process be experimentally validated?

SMF is formed via sulfonation of HMF by sulfotransferase (SULT) enzymes, particularly SULT1A1, which converts HMF into its reactive sulfuric acid ester metabolite . To validate this pathway:

- Use in vitro assays with liver microsomes or recombinant SULT isoforms to measure sulfotransferase activity.

- Employ LC-MS/MS to detect SMF in biological matrices (e.g., urine, plasma) after HMF administration in animal models .

- Compare results with control groups treated with sulfotransferase inhibitors (e.g., pentachlorophenol) to confirm enzymatic involvement .

Q. What analytical methods are recommended for quantifying SMF in complex matrices (e.g., food, biological samples)?

Advanced Research Questions

Q. How do conflicting findings on SMF’s genotoxicity in in vitro vs. in vivo models arise, and how can they be resolved?

- In vitro studies often show strong mutagenicity (e.g., Ames test with S9 activation) due to direct exposure to SMF’s electrophilic properties .

- In vivo results vary due to species-specific detoxification pathways (e.g., glutathione conjugation in rodents) and tissue-specific expression of sulfotransferases .

- Methodological recommendations :

- Use transgenic models expressing human SULT1A1 to better mimic human metabolic pathways .

- Combine comet assays (DNA damage) with immunohistochemistry (DNA adduct detection) in target tissues .

Q. What experimental models are most suitable for studying SMF’s developmental toxicity?

- Zebrafish embryos :

- Expose embryos (0–5 days post-fertilization) to SMF at 10–100 µM.

- Assess developmental endpoints (e.g., spinal curvature, jaw malformations) and bone mineralization via Alizarin Red staining .

- Min/+ mice :

- Administer SMF orally (50–200 mg/kg/day) for 4–12 weeks.

- Quantify intestinal adenoma and aberrant crypt foci (ACF) as precancerous markers .

Q. How do sulfotransferase isoforms influence SMF’s bioactivation, and what implications does this have for risk assessment?

- SULT1A1 is the primary isoform responsible for SMF formation in humans, with polymorphisms affecting activity levels .

- Experimental design :

- Use recombinant SULT isoforms (e.g., SULT1A1, 1A2) in in vitro mutagenicity assays to quantify isoform-specific contributions .

- Cross-reference epidemiological data on SULT polymorphisms and SMF-related health outcomes in cohorts consuming high-HMF diets .

Q. What strategies can mitigate SMF formation in food systems without altering nutritional quality?

- Processing modifications :

- Reduce heating time/temperature during caramelization or Maillard reaction steps .

- Add inhibitors (e.g., epigallocatechin gallate) to block sulfotransferase activity in vivo .

- Analytical validation :

- Monitor HMF/SMF levels using LC-MS/MS post-intervention to confirm efficacy .

Addressing Data Contradictions

Q. Why do some studies report SMF as a potent carcinogen while others show negligible effects?

- Key factors :

- Dose-dependent toxicity: SMF exhibits threshold effects, with low doses metabolized via detoxification pathways (e.g., glucuronidation) .

- Model specificity: Rodent studies may underestimate human risk due to differences in SULT expression .

- Resolution approach :

- Conduct physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.